N-(1-Cyclopropylethyl)cyclopropanamine

Description

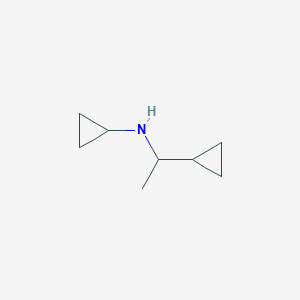

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyclopropylethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVPZOUKYTYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to N 1 Cyclopropylethyl Cyclopropanamine

Historical and Contemporary Methods for Cyclopropylamine (B47189) Synthesis

The construction of the cyclopropylamine moiety has been a subject of significant research, driven by the prevalence of this structural motif in a wide array of biologically active compounds. Over the years, a variety of synthetic methods have been developed, ranging from classical rearrangement reactions to modern metal-catalyzed processes.

Cyclopropanation Reactions and Their Adaptations for Aminocyclopropanes

Cyclopropanation reactions, which involve the formation of a cyclopropane (B1198618) ring, are a cornerstone of cyclopropylamine synthesis. Classical methods have been adapted to incorporate a nitrogen functionality, with significant advancements in achieving stereoselectivity.

One notable approach is the Simmons-Smith reaction, which traditionally uses an organozinc carbenoid to convert alkenes into cyclopropanes. Adaptations of this reaction allow for the cyclopropanation of substrates already containing a nitrogen atom or a precursor group. Similarly, metal-catalyzed reactions of diazo compounds with olefins, often employing rhodium or copper catalysts, provide a versatile route to cyclopropane rings. By using nitrogen-containing diazo compounds or olefin substrates, aminocyclopropanes can be accessed directly.

Michael-initiated ring-closure (MIRC) reactions represent another important strategy. These reactions typically involve the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. By carefully selecting the substrates and reaction conditions, this method can be tailored to produce aminocyclopropane derivatives.

More contemporary methods have further expanded the toolbox for aminocyclopropane synthesis. The Kulinkovich reaction and its modifications, such as the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, utilize titanium-mediated processes to convert amides and nitriles into cyclopropylamines. These reactions have proven to be powerful tools for the construction of this important functional group.

Amination and Reductive Amination Strategies

Direct amination and reductive amination offer alternative pathways to cyclopropylamines, starting from precursors that already contain the cyclopropane ring. Amination of cyclopropanol (B106826) with ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, provides an efficient and scalable route. Another strategy involves the reaction of halogenated cyclopropanes, such as cyclopropyl (B3062369) chloride, with ammonia or amines.

Reductive amination is a particularly versatile method that converts a carbonyl group on a cyclopropane ring into an amine. This two-step process involves the initial reaction of a cyclopropyl aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is widely used due to its broad substrate scope and the ability to perform the reaction in a one-pot fashion.

Application of Rearrangement Reactions (e.g., Curtius Degradation) to Cyclopropylamine Precursors

Rearrangement reactions provide a classical yet effective approach to the synthesis of cyclopropylamines from carboxylic acid precursors. The Curtius rearrangement is a prime example, involving the thermal decomposition of a cyclopropanecarbonyl azide (B81097) to form a cyclopropyl isocyanate. This isocyanate can then be hydrolyzed or reacted with other nucleophiles to yield the desired cyclopropylamine. The key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the retention of stereochemistry at the migrating carbon.

The Hofmann rearrangement offers a similar transformation, converting a primary cyclopropanecarboxamide (B1202528) into a cyclopropylamine with one fewer carbon atom. This reaction is typically carried out using a halogen, a strong base, and water.

Targeted Synthesis of N-(1-Cyclopropylethyl)cyclopropanamine

The targeted synthesis of this compound can be efficiently achieved through the reductive amination of cyclopropyl methyl ketone with cyclopropanamine. This approach leverages the reactivity of the ketone and the availability of the primary amine to form the desired secondary amine.

Elucidation of Reaction Pathways and Proposed Mechanisms

The reaction proceeds via a two-step mechanism. In the first step, the nucleophilic cyclopropanamine attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This is followed by the elimination of a water molecule to form an imine intermediate.

The second step involves the reduction of the C=N double bond of the imine to a single bond. This can be achieved using various reducing agents. In the context of transition metal catalysis, a metal hydride species, formed from a catalyst precursor and a hydrogen source (like H₂ or a transfer hydrogenation reagent), is responsible for the reduction of the imine to the final this compound product.

A proposed catalytic cycle for a rhodium-catalyzed reductive amination is as follows:

Iminium Formation: The ketone and amine react to form an iminium ion.

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition with a hydrogen source to form a Rh(III) dihydride species.

Hydride Transfer: The iminium ion coordinates to the Rh(III) complex, followed by migratory insertion of the hydride to the iminium carbon.

Reductive Elimination: Reductive elimination from the rhodium complex releases the final amine product and regenerates the active Rh(I) catalyst.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the reductive amination for synthesizing N-substituted cyclopropylamines are highly dependent on the choice of catalyst and reaction conditions. Studies on the reductive amination of methyl cyclopropyl ketone with various amines have provided valuable insights into optimizing this transformation.

Catalyst Selection:

Both rhodium and ruthenium catalysts have been shown to be effective for the reductive amination of cyclopropyl ketones. A key finding is the catalytic dichotomy between these two metals. Rhodium catalysts, such as Rh₂(OAc)₄, tend to favor the formation of the traditional reductive amination product. In contrast, ruthenium catalysts can lead to ring-expansion products, forming pyrrolidines. Therefore, for the targeted synthesis of this compound, a rhodium-based catalyst is the preferred choice.

Reaction Conditions:

The optimization of reaction conditions, including solvent, temperature, and pressure of a gaseous reagent like carbon monoxide (which can act as a deoxygenating agent), is crucial for maximizing the yield of the desired product.

The following interactive data table summarizes the results from a study on the rhodium-catalyzed reductive amination of methyl cyclopropyl ketone with various amines, providing a basis for optimizing the synthesis of this compound.

| Amine | Catalyst | Solvent | Temperature (°C) | Pressure (bar CO) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Anisidine | Rh₂(OAc)₄ | Dioxane | 130 | 30 | 24 | 85 |

| Aniline | Rh₂(OAc)₄ | Dioxane | 130 | 30 | 24 | 78 |

| Benzylamine | Rh₂(OAc)₄ | Dioxane | 130 | 30 | 24 | 82 |

| n-Butylamine | Rh₂(OAc)₄ | Dioxane | 130 | 30 | 24 | 75 |

Based on these findings, optimal conditions for the synthesis of this compound would likely involve a rhodium catalyst, such as Rh₂(OAc)₄, in a solvent like dioxane at elevated temperatures and pressures. Further optimization would involve screening different rhodium catalysts and ligands, as well as fine-tuning the temperature, pressure, and reaction time to maximize the yield and purity of the target compound.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound, which contains two chiral centers, necessitates precise control over the reaction pathways. Enantioselective and stereoselective strategies are crucial for isolating the desired isomers, which is often a requirement for pharmaceutical applications. Key approaches could include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

One viable strategy involves the asymmetric reductive amination of 1-cyclopropylethan-1-one with cyclopropylamine. This reaction can be influenced by chiral catalysts, such as those based on transition metals (e.g., Iridium, Rhodium, or Ruthenium) complexed with chiral ligands. The choice of ligand can direct the formation of a specific stereoisomer by creating a chiral environment around the reacting molecules.

Another potential method is the use of chiral sulfinamides, such as N-tert-butanesulfinyl imines, as intermediates. nih.govacs.org For instance, a chiral N-sulfinyl ketimine derived from 1-cyclopropylethan-1-one could react with a cyclopropyl Grignard reagent. The sulfinyl group acts as a powerful chiral directing group, leading to a diastereoselective addition. Subsequent removal of the sulfinyl group would yield the enantiomerically enriched amine.

Biocatalytic methods, employing enzymes like imine reductases (IREDs) or aminotransferases, offer high stereoselectivity under mild conditions. nih.gov An IRED could catalyze the reduction of the imine formed between 1-cyclopropylethan-1-one and cyclopropylamine, yielding a specific stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de). nih.gov

The table below illustrates hypothetical outcomes for the asymmetric synthesis of this compound using different catalytic systems.

| Catalyst/Method | Chiral Ligand/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | (S,S)-Ts-DPEN with Rh catalyst | 90:10 | 95% (S) |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | 95:5 | >99% (R) |

| Biocatalysis | Imine Reductase (IRED-258) | >98:2 | >99% (S) |

Integration of Green Chemistry Principles in this compound Production

The production of specialty chemicals like this compound can be optimized by incorporating the principles of green chemistry to enhance sustainability. longdom.org These principles focus on reducing waste, minimizing energy consumption, using renewable resources, and employing safer chemical processes.

A key green strategy is the use of biocatalysis. Enzymes operate in aqueous solutions at moderate temperatures and pressures, significantly reducing the energy demands and the need for volatile organic solvents typical of many traditional chemical syntheses. nih.govnih.gov The high selectivity of enzymes like IREDs also minimizes the formation of byproducts, leading to higher atom economy and a lower E-Factor (Environmental Factor). nih.gov

Catalytic hydrogenolysis is another green alternative to stoichiometric reducing agents (like sodium borohydride) in reductive amination. Using molecular hydrogen as the reductant with a recyclable metal catalyst (e.g., Palladium on carbon) produces only water as a byproduct, which is environmentally benign.

Furthermore, the synthesis process can be designed to use starting materials derived from renewable feedstocks. longdom.org While direct biomass routes to this specific compound are not established, precursors like cyclopropanol could potentially be synthesized through pathways involving bio-derived materials. longdom.org The use of phase-transfer catalysis can also contribute to greener processes by enabling the use of less hazardous reactants and milder reaction conditions. researchgate.net

The following table compares a hypothetical traditional synthesis with a greener alternative based on key green chemistry metrics.

| Metric | Traditional Route (e.g., Stoichiometric Reductant) | Green Route (e.g., Biocatalysis) |

| Solvent | Tetrahydrofuran (THF), Methanol | Water |

| Reducing Agent | Sodium triacetoxyborohydride | Glucose (for cofactor regeneration) |

| Byproducts | Borate salts, excess reagents | Water, biomass |

| Energy Use | Higher (requires anhydrous conditions, heating) | Lower (ambient temperature and pressure) |

| Atom Economy | Moderate | High |

| Safety | Flammable solvents, toxic reagents | Generally safer, biodegradable components |

Derivatization and Analog Synthesis from this compound

Synthesis of Related N-Substituted Cyclopropylamine Analogs

This compound serves as a valuable scaffold for creating a library of related N-substituted cyclopropylamine analogs. These analogs can be synthesized either by modifying the parent molecule or by altering the initial synthetic components.

One primary method for diversification is the reductive amination of various ketones with cyclopropylamine. By replacing 1-cyclopropylethan-1-one with other ketones (e.g., acetone, cyclohexanone, acetophenone), a wide range of N-alkyl and N-aryl substituted cyclopropylamines can be produced. Similarly, reacting 1-cyclopropylethan-1-one with different primary amines (e.g., aniline, benzylamine, methylamine) would yield a diverse set of analogs with varied substituents on the nitrogen atom.

Another approach is the direct N-alkylation or N-arylation of this compound. The secondary amine can react with alkyl halides or undergo more sophisticated coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups. These reactions expand the chemical space around the core structure, allowing for the fine-tuning of its chemical properties.

The table below presents a selection of potential analogs that could be synthesized by varying the ketone and amine precursors.

| Ketone Precursor | Amine Precursor | Resulting Analog |

| 1-Cyclopropylethan-1-one | Benzylamine | N-Benzyl-N-(1-cyclopropylethyl)amine |

| Acetone | Cyclopropylamine | N-Isopropylcyclopropanamine |

| 1-Cyclopropylethan-1-one | Aniline | N-(1-Cyclopropylethyl)aniline |

| Cyclohexanone | Cyclopropylamine | N-Cyclohexylcyclopropanamine |

Exploration of Functional Group Transformations on this compound

The secondary amine functionality in this compound is a prime site for various functional group transformations, enabling the creation of derivatives with distinct chemical characteristics. researchgate.net These transformations can modify the molecule's basicity, polarity, and reactivity.

N-Acylation: The amine can be readily converted into amides through reaction with acyl chlorides or anhydrides. For example, reacting it with acetyl chloride in the presence of a base would yield N-acetyl-N-(1-cyclopropylethyl)cyclopropanamine. This transformation replaces the basic amine with a neutral amide group.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, results in the formation of sulfonamides. These derivatives are often crystalline solids and are stable across a wide pH range.

N-Arylation: As mentioned previously, transition metal-catalyzed cross-coupling reactions can form C-N bonds, attaching aryl groups to the nitrogen atom and creating N-aryl derivatives.

Derivatization for Analysis: For analytical purposes, especially in chromatography, the amine can be derivatized to enhance its detectability. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) can be used to introduce fluorescent tags, allowing for sensitive detection in HPLC. researchgate.netlibretexts.org

The following table summarizes key functional group transformations that can be performed on the title compound.

| Transformation | Reagent(s) | Functional Group Formed |

| N-Acylation | Acetyl chloride, Triethylamine | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide |

| N-Alkylation | Methyl iodide, Potassium carbonate | Tertiary Amine |

| N-Urea Formation | Phenyl isocyanate | Urea |

| N-Carbamate Formation | Benzyl (B1604629) chloroformate | Carbamate |

Advanced Spectroscopic and Structural Elucidation Techniques for N 1 Cyclopropylethyl Cyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete covalent structure of organic molecules in solution. For N-(1-Cyclopropylethyl)cyclopropanamine, a full suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Based on its structure, the molecule contains several distinct proton and carbon environments. The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl (B3062369) protons due to geminal and vicinal coupling, a quartet for the methine (CH) proton of the ethyl group, and a doublet for its methyl (CH₃) group. The amine proton (NH) would likely appear as a broad singlet. The ¹³C NMR spectrum would correspondingly display distinct signals for the methine and methyl carbons of the ethyl group, as well as for the unique carbons of the two different cyclopropyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH-CH₃ | ~2.5 - 2.8 (multiplet) | ~55 - 60 |

| CH-CH₃ | ~1.0 - 1.2 (doublet) | ~18 - 22 |

| CH (Cyclopropyl attached to ethyl) | ~0.8 - 1.2 (multiplet) | ~12 - 16 |

| CH₂ (Cyclopropyl attached to ethyl) | ~0.2 - 0.6 (multiplet) | ~4 - 8 |

| CH (Cyclopropyl attached to N) | ~2.2 - 2.5 (multiplet) | ~30 - 35 |

| CH₂ (Cyclopropyl attached to N) | ~0.4 - 0.8 (multiplet) | ~5 - 9 |

| N-H | ~1.5 - 2.5 (broad singlet) | N/A |

While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the molecular puzzle. wikipedia.org These techniques reveal correlations between nuclei, confirming the structural framework. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the methine proton of the ethyl group and the protons of its adjacent methyl group. It would also reveal correlations between the protons within each cyclopropyl ring, helping to assign their complex, overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. wikipedia.orgemerypharma.com This powerful experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at ~1.1 ppm would show a correlation to the carbon signal at ~20 ppm, assigning them to the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's 3D structure and preferred conformation. For instance, NOESY could reveal spatial proximity between the protons of the ethyl group and those of the N-bound cyclopropyl ring, offering insights into their relative orientation.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | N-CH-CH₃ | CH-CH₃ and H on attached cyclopropyl | Confirms ethyl group and its connection to a cyclopropyl ring. |

| HSQC | All Protons | Directly attached Carbons | Assigns each carbon based on its attached proton's chemical shift. |

| HMBC | CH-CH₃ | N-CH-CH₃ and CH of attached cyclopropyl | Confirms the 1-cyclopropylethyl fragment. |

| HMBC | N-H | CH of N-bound cyclopropyl and N-CH-CH₃ | Connects both substituents to the central nitrogen atom. |

| NOESY | Protons on ethyl group | Protons on N-bound cyclopropyl group | Provides data on the molecule's preferred 3D conformation. |

The presence of a stereocenter at the C1 position of the ethyl group means the molecule can exist as a pair of enantiomers. Advanced NMR methods can be employed to probe this stereochemistry.

Coupling Constant (J) Analysis: The magnitude of the coupling constant between protons on adjacent atoms depends on the dihedral angle between them, a relationship described by the Karplus equation. soton.ac.uk A detailed analysis of the coupling constants between the methine proton of the chiral center and the protons on the adjacent cyclopropyl ring could provide information on the preferred rotameric conformation around the C-C bond, which is influenced by the stereochemistry. libretexts.org

NMR Anisotropy Effects: In a chiral environment, enantiomers can have different NMR spectra. This can be achieved by using a chiral solvating agent or by dissolving the molecule in a chiral liquid crystal medium. kit.edu Such media induce a partial alignment of the solute molecules, making NMR parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) measurable. nih.govescholarship.org These anisotropic parameters are highly sensitive to the global molecular structure and can be used to distinguish between enantiomers or diastereomers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry provides information about a molecule's mass and, through fragmentation analysis, its structure. nih.gov It is a crucial technique for confirming the molecular weight and probing the stability of different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₈H₁₅N), HRMS would be used to confirm that the experimentally measured exact mass of the molecular ion matches the theoretical value (125.1204 amu). This measurement can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. HRMS also resolves the isotopic pattern arising from the natural abundance of ¹³C, further validating the assigned formula. thermofisher.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. It separates ions based not only on their m/z ratio but also on their size, shape, and charge in the gas phase. nih.gov This separation is based on the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. tees.ac.uk For a flexible molecule like this compound, IM-MS could potentially distinguish between different stable gas-phase conformers. nih.govbiorxiv.org By providing experimental data on the molecule's shape, IM-MS serves as a powerful tool for validating computationally derived structures.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₆N]⁺ | 126.1283 | Protonated molecular ion |

| [M-CH₃]⁺ | [C₇H₁₂N]⁺ | 110.0970 | Loss of a methyl radical from the ethyl group (α-cleavage). |

| [M-C₃H₅]⁺ | [C₅H₁₀N]⁺ | 84.0813 | Loss of a cyclopropyl radical (α-cleavage). |

| [C₄H₈N]⁺ | [C₄H₈N]⁺ | 70.0657 | Cleavage yielding the cyclopropylaminomethyl cation. |

(Note: Fragmentation is often initiated by ionization at the nitrogen lone pair. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen, is a common and favorable pathway for amines, leading to the formation of a stable iminium ion. The relative abundance of fragments would provide insight into the relative strengths of the bonds around the nitrogen atom.) nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. For this compound, the IR spectrum would be dominated by characteristic absorptions. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the ethyl and cyclopropyl groups would be observed just above and below 3000 cm⁻¹. The region from 1500 to 400 cm⁻¹, known as the fingerprint region, would contain a unique pattern of complex vibrations, including C-N stretching and C-C-C bending modes of the cyclopropyl rings, which can be used to identify the compound. nist.govdocbrown.info

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | ~3300 - 3500 | IR (moderate) |

| C-H Stretch | Cyclopropyl | ~3000 - 3100 | IR, Raman (strong) |

| C-H Stretch | Alkyl (ethyl) | ~2850 - 2960 | IR, Raman (strong) |

| N-H Bend | Secondary Amine | ~1550 - 1650 | IR (moderate) |

| C-N Stretch | Amine | ~1000 - 1250 | IR (moderate) |

| Cyclopropyl Ring Bend/Stretch | Cyclopropyl | ~850 - 1050 | IR, Raman (strong) |

X-ray Crystallography for Solid-State Structural Determination

As of the current body of scientific literature, no publicly available X-ray crystallography data for this compound could be identified. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational structures, which are invaluable for a complete structural elucidation of a molecule.

The applicability of X-ray crystallography is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. The absence of crystallographic data for this compound in published databases suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis, or that attempts to grow suitable crystals have thus far been unsuccessful.

Should such data become available in the future, it would offer unequivocal insights into the solid-state conformation of the molecule, including the spatial orientation of the two cyclopropyl rings relative to each other and the ethylamine (B1201723) backbone. This information would serve as a crucial benchmark for validating and refining the structural models derived from other spectroscopic techniques and computational methods.

Computational and Theoretical Chemistry Studies of N 1 Cyclopropylethyl Cyclopropanamine

Quantum Chemical Calculations on N-(1-Cyclopropylethyl)cyclopropanamine

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of this compound at the atomic level. These methods can elucidate the molecule's preferred three-dimensional arrangements, the nature of its chemical bonds, and predict its spectroscopic signatures.

A comprehensive conformational analysis is fundamental to understanding the behavior of a flexible molecule like this compound. The rotation around single bonds gives rise to various spatial arrangements of atoms, known as conformers, each with a distinct potential energy. chemistrysteps.com The study of these conformations and their relative stabilities is known as conformational analysis. chemistrysteps.com

Hypothetical Energy Landscape:

A hypothetical energy landscape can be mapped by systematically rotating key dihedral angles and calculating the corresponding single-point energies. This landscape would likely reveal several local energy minima corresponding to stable conformers. The global minimum would represent the most stable, and therefore most populated, conformation at equilibrium.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

| N-C-C-C (ethyl) | Anti | 0.0 | 75 |

| N-C-C-C (ethyl) | Gauche | 1.2 | 25 |

| C-N-C (cyclopropyl) | Staggered | 0.0 | 95 |

| C-N-C (cyclopropyl) | Eclipsed | 3.5 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The "anti" conformation, where the bulky cyclopropyl (B3062369) groups are furthest apart, is expected to be the most stable due to minimized steric strain. "Gauche" conformations, where these groups are closer, would be higher in energy. libretexts.orgcutm.ac.in

The electronic structure of this compound is of particular interest due to the unique nature of bonding in cyclopropyl rings. These three-membered rings exhibit "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This is a consequence of the significant angle strain in the ring, forcing the C-C-C bond angles to be 60° instead of the ideal 109.5° for sp³ hybridized carbons. chemistrysteps.com

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to investigate the hybridization of the atoms and the nature of the orbitals involved in bonding. It is expected that the carbon atoms in the cyclopropyl rings will show a higher p-character in their C-C bonds compared to typical alkanes.

The nitrogen atom of the amine moiety possesses a lone pair of electrons, which plays a crucial role in the molecule's reactivity and intermolecular interactions. The delocalization of this lone pair into the adjacent cyclopropyl rings could potentially stabilize the molecule. acs.org

Quantum chemical calculations can predict various spectroscopic properties, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The predicted frequencies for C-H, C-N, and C-C stretching and bending vibrations could be compared with experimental IR data to confirm the structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and would be invaluable for interpreting experimental NMR spectra and assigning peaks to specific atoms within the molecule.

A comparison between calculated and experimental spectra can validate the computational model and provide a more detailed understanding of the molecule's structure and dynamics.

For reactions involving this compound, computational methods can be used to model the reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy.

For instance, in a potential N-alkylation reaction, quantum chemical calculations could be used to:

Model the approach of an electrophile to the nitrogen atom.

Determine the structure of the transition state for the bond-forming step.

Calculate the activation energy of the reaction, which provides insight into the reaction rate.

Such studies are crucial for understanding the reactivity of the amine and predicting the feasibility of various chemical transformations.

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Various Environments

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change. youtube.com

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can reveal the different conformations it adopts and the transitions between them. This provides a more dynamic view of the energy landscape than static calculations alone.

Study Solvation Effects: MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to investigate how the solvent influences the conformation and dynamics of this compound. This is crucial for understanding its behavior in solution.

Investigate Intermolecular Interactions: Simulations of multiple this compound molecules can shed light on how they interact with each other in the liquid phase, including the formation of hydrogen bonds involving the amine group.

These simulations are computationally intensive but offer invaluable insights into the macroscopic properties of the compound based on its atomic-level behavior. mdpi.commdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies (excluding physical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. While often used for physical properties, QSPR can also be applied to other characteristics.

For this compound, QSPR studies could focus on:

Reactivity Prediction: By calculating various molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors) for a series of related cyclopropanamine derivatives, a QSPR model could be developed to predict their reactivity in a specific reaction.

Biological Activity: If the molecule is part of a series being investigated for biological activity, QSPR can be used to correlate structural features with that activity. This can help in designing new derivatives with potentially enhanced effects.

Reactivity and Reaction Mechanisms of N 1 Cyclopropylethyl Cyclopropanamine

Comprehensive Analysis of Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane rings in N-(1-Cyclopropylethyl)cyclopropanamine are the primary sites of reactivity due to their inherent strain. These reactions typically proceed via pathways that cleave one of the C-C bonds, relieving the strain and forming a more stable, open-chain product. The specific pathway—electrophilic, nucleophilic, or radical-mediated—is determined by the reaction conditions and the nature of the reagents involved.

Electrophilic and nucleophilic ring-opening reactions represent common pathways for the transformation of cyclopropane-containing molecules. The nitrogen atom in this compound acts as a σ-donor, influencing which C-C bond is cleaved.

Electrophilic Ring-Opening: In the presence of strong acids or electrophiles, the cyclopropane ring can be activated towards cleavage. For instance, studies on related cyclopropylamines, such as trans-2-phenylcyclopropylamine, in superacidic media have shown that protonation of the amine group converts it into a strong σ-acceptor. nih.gov This electronic effect weakens the distal C-C bond (the bond furthest from the substituent), leading to its selective cleavage. nih.gov This process can generate a dicationic intermediate (ammonium-carbenium), which is then trapped by a nucleophile. nih.gov A similar mechanism could be postulated for this compound, where protonation would facilitate the ring-opening of one of the cyclopropyl (B3062369) groups.

Nucleophilic Ring-Opening: While simple cyclopropanes are generally unreactive towards nucleophiles, the presence of an electron-accepting group can render them electrophilic and susceptible to nucleophilic attack. nih.gov In the case of this compound, the molecule itself lacks a strong acceptor group. However, functionalization of the amine, for example, through acylation to form an N-cyclopropyl-amide, could modulate this reactivity. rsc.org More commonly, nucleophilic ring-opening is observed in "donor-acceptor" (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. nih.govacs.org In such systems, the reaction often proceeds via an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the polarized C-C bond, leading to a concerted ring-opening. nih.govacs.org

| Reaction Type | Reagent/Condition | Key Intermediate | Mechanism |

| Electrophilic | Superacid (e.g., CF₃SO₃H) | Ammonium-carbenium dication | Protonation of amine leads to distal bond cleavage. nih.gov |

| Nucleophilic | Strong Nucleophiles (e.g., Thiophenolates, Azide) on activated cyclopropanes | - | SN2-like attack on a polarized C-C bond. nih.gov |

| Lewis Acid-Catalyzed | Lewis Acids (e.g., AlCl₃, MgI₂) on N-cyclopropyl-amides | Aziridine intermediate | Rearrangement following ring-opening. rsc.orgacs.orgresearchgate.net |

Free radical reactions provide another effective route for cleaving the cyclopropane ring, often under mild conditions. beilstein-journals.org These processes typically involve the addition of a radical species to the cyclopropane ring, which generates a cyclopropylcarbinyl radical. This intermediate is unstable and rapidly undergoes ring-opening to form a more stable, homoallylic radical.

The general mechanism involves three key steps:

Initiation: Generation of a radical species (e.g., from an initiator like DTBP or through a single electron transfer (SET) process). nih.gov

Propagation: The initial radical adds to one of the cyclopropane rings of this compound. This is followed by the characteristic fast ring-opening of the resulting radical intermediate. beilstein-journals.orgnih.gov

Termination/Functionalization: The newly formed open-chain radical can then be trapped by another reagent, participate in an intramolecular cyclization, or be oxidized to a final product. nih.gov

For example, a nitrogen-centered radical could be generated from the amine functionality, which could then undergo intramolecular addition to one of the cyclopropane rings, followed by ring-opening to yield a rearranged radical intermediate. nih.gov The stability of the resulting open-chain radical often dictates the regioselectivity of the ring-opening step. nih.gov

Donor-acceptor (D-A) cyclopropanes are a highly reactive class of compounds characterized by vicinal substitution with an electron-donating group (D) and an electron-accepting group (A). nih.gov This substitution pattern creates a highly polarized and weakened C-C bond between the substituted carbons, making the ring exceptionally prone to opening. nih.govnih.gov

While this compound is not a classic D-A cyclopropane, the amine group can function as a donor. acs.org If an acceptor group were introduced onto an adjacent carbon of one of the cyclopropane rings, the resulting system would exhibit the characteristic reactivity of D-A cyclopropanes. Such systems readily undergo ring-opening upon treatment with Lewis acids, Brønsted acids, or even bases, generating a 1,3-zwitterionic intermediate. nih.govchemrxiv.org This intermediate can then be trapped by various electrophiles and nucleophiles, making D-A cyclopropanes versatile 1,3-dipole synthons for constructing larger molecules, particularly five-membered rings through (3+2) cycloadditions. nih.gov

The activation of these systems is often achieved through coordination of a Lewis acid to the acceptor group, which enhances the polarization of the ring and facilitates nucleophilic attack. nih.gov

The outcome of ring-opening reactions is governed by regioselectivity (which bond breaks) and stereoselectivity (the stereochemical result of the reaction).

Regioselectivity:

In electrophilic ring-opening of cyclopropylamines where the amine is protonated, cleavage of the distal bond (C2-C3) is often favored. This is attributed to the weakening of this bond by the σ-withdrawing ammonium (B1175870) group. nih.gov

In nucleophilic ring-opening of D-A cyclopropanes, the nucleophile typically attacks the carbon bearing the donor group in an SN2-like fashion. nih.gov

In radical-mediated processes , the ring opens to form the most stable possible radical intermediate. For instance, if a benzyl (B1604629) substituent is present, the ring will open to form a stabilized benzylic radical. nih.gov

Stereoselectivity: The stereochemical outcome depends heavily on the reaction mechanism.

Reactions that proceed through a concerted, SN2-like pathway often occur with inversion of stereochemistry at the center of attack and retention at the other. acs.org For example, the 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane proceeded with almost complete stereospecificity. acs.org

Reactions involving discrete zwitterionic or diradical intermediates may lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures. nih.gov For example, GaCl₃-mediated reactions of D-A cyclopropanes have been observed to result in complete loss of stereoinformation. nih.gov

Cycloaddition Reactions Involving the Cyclopropane Rings

The strained rings of cyclopropylamines can act as three-carbon (C3) synthons in cycloaddition reactions, providing a powerful method for the construction of larger carbocyclic and heterocyclic frameworks. acs.orgsci-hub.se This reactivity is most pronounced in D-A cyclopropanes, which can be viewed as 1,3-zwitterion equivalents. nih.gov

Common cycloaddition pathways include:

(3+2) Cycloadditions: This is the most prevalent reaction mode for D-A cyclopropanes, where they react with a two-atom partner (dipolarophile) such as an aldehyde, imine, or alkene to form a five-membered ring. nih.govnih.gov

(4+3) Cycloadditions: D-A cyclopropanes can also react with dienes to furnish seven-membered carbocycles. sci-hub.se

A relevant study demonstrated a photoactivated formal [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems. chemrxiv.org This reaction proceeds without photocatalysts via a Single Electron Transfer (SET) mechanism, offering a direct pathway to N-arylaminocycloalkyl compounds. chemrxiv.org It is plausible that this compound could undergo similar photochemical cycloadditions, where excitation of the amine leads to electron transfer and subsequent ring-opening to engage with an acceptor molecule.

| Cycloaddition Type | Reactant Partner | Product | Mechanism |

| (3+2) | Aldehydes, Ketones, Imines | Tetrahydrofurans, Pyrrolidines | Lewis acid-catalyzed formation of a 1,3-zwitterionic intermediate. nih.govnih.gov |

| (4+3) | Dienes | Seven-membered carbocycles | Lewis acid-catalyzed reaction with dienolsilyl ethers. sci-hub.se |

| Formal (3+2) | α,β-Unsaturated Carbonyls | N-Arylaminocyclopentanes | Photoactivated Single Electron Transfer (SET). chemrxiv.org |

Amine-Centered Reactivity and Functionalization Pathways

The secondary amine in this compound is a key functional group that can undergo a variety of standard chemical transformations. These reactions allow for the modification of the molecule's properties and provide handles for further synthetic elaboration.

N-Acylation: The amine can readily react with acylating agents like acyl chlorides or anhydrides to form the corresponding N-cyclopropyl-amides. This transformation is significant as it can alter the electronic properties of the nitrogen atom, potentially influencing the reactivity of the adjacent cyclopropane rings. rsc.org

N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce a third substituent on the nitrogen atom, forming a tertiary amine.

Protonation and Salt Formation: As a base, the amine reacts with acids to form ammonium salts. As discussed previously, this protonation has a profound impact on the reactivity of the cyclopropane rings, converting the amine from a donor to a strong withdrawing group. nih.gov

Oxidation: The secondary amine can be oxidized to various products, such as hydroxylamines or nitrones, depending on the oxidizing agent used.

Role as a Directing Group: The nitrogen atom can act as a coordinating site for metal catalysts, potentially directing reactions such as C-H activation or other transformations to specific positions on the molecule.

The interplay between the amine's reactivity and the ring-opening/cycloaddition pathways of the cyclopropane moieties makes this compound a molecule with rich and complex chemical potential.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research articles, patents, or detailed chemical data could be retrieved for the compound This compound . Consequently, it is not possible to generate an article on its reactivity, reaction mechanisms, or its application as a building block in complex chemical syntheses as requested.

The performed searches, which included queries for the compound's synthesis, reactivity, and specific applications in heterocyclic synthesis and late-stage functionalization, did not yield any relevant results. Furthermore, no CAS number, a unique identifier for chemical substances, was found to be registered for "this compound," which suggests that the compound may be novel, not extensively studied, or not yet documented in accessible chemical literature.

While general information exists for structurally related compounds such as cyclopropanamine and its various derivatives, the strict requirement to focus solely on this compound prevents the inclusion of any inferred or analogous information. The absence of direct research on this specific molecule means that a scientifically accurate and verifiable article adhering to the provided outline cannot be constructed at this time.

Biochemical and Pharmacological Research Applications of N 1 Cyclopropylethyl Cyclopropanamine Non Clinical Focus

Investigation as a Ligand for Biological Targets in In Vitro Systems

In vitro studies are fundamental to understanding the biochemical activity of a novel compound. These experiments, conducted in controlled laboratory settings outside of a living organism, allow researchers to determine if and how a compound interacts with specific biological molecules.

Cyclopropanamine derivatives have been identified as potent inhibitors of various enzymes. A primary method to investigate this is through cell-free assays, which isolate the enzyme of interest and the potential inhibitor from other cellular components. For instance, derivatives of cyclopropylamine (B47189) are known to act as irreversible inhibitors of histone demethylase KDM1A (also known as LSD1), an enzyme implicated in cancer and viral infections. nih.gov

In a typical enzyme inhibition assay, the purified enzyme is incubated with its substrate and varying concentrations of the inhibitor compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate. This allows for the determination of key inhibitory parameters.

Table 1: Representative Enzyme Inhibition Data for a Cyclopropylamine Derivative against KDM1A

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | Varies (nM to µM range) | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. |

| Mechanism | Covalent Inhibition | The inhibitor forms a permanent covalent bond with the enzyme, leading to irreversible inactivation. nih.gov |

| Selectivity | Varies | The ability of the compound to inhibit the target enzyme without affecting other related enzymes, such as monoamine oxidases (MAO A and MAO B). nih.gov |

This table is illustrative and based on findings for 1-substituted cyclopropylamine derivatives, not N-(1-Cyclopropylethyl)cyclopropanamine specifically.

Receptor binding assays are crucial for determining if a compound can bind to a specific receptor, which is often the first step in initiating a cellular response. These assays typically use recombinant proteins (receptors produced artificially in host cells) or cell lysates (the contents of broken-open cells) that contain the receptor of interest. nih.gov

A common technique involves a competitive binding assay where the test compound, such as a cyclopropanamine derivative, competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. nih.gov

Table 2: Hypothetical Receptor Binding Parameters for a Cyclopropanamine Compound

| Parameter | Value | Description |

|---|---|---|

| Kᵢ (inhibition constant) | Varies | Indicates the affinity of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity. |

| Bₘₐₓ (maximum binding) | Varies | Represents the total concentration of receptor sites in the tissue. |

| Specificity | Varies | Determined by comparing the compound's affinity for the target receptor versus other receptors. |

This table presents hypothetical data to illustrate the type of information obtained from receptor binding assays.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com

For cyclopropanamine derivatives, the cyclopropane (B1198618) ring and the amine group are critical structural motifs that can form specific interactions with biological targets. SAR studies involve synthesizing and testing a series of related compounds where specific parts of the molecule are systematically modified. This helps to identify which parts of the structure are essential for target engagement. For example, in the context of KDM1A inhibition by 1-substituted cyclopropylamines, the introduction of bulkier substituents on the cyclopropylamine ring was found to increase selectivity against human monoamine oxidases MAO A and MAO B. nih.gov

In Vitro Metabolic Stability and Metabolite Identification (excluding human studies)

Before a compound can be considered for further development, its metabolic stability must be assessed. In vitro metabolic stability assays predict how quickly a compound will be broken down by metabolic enzymes, primarily in the liver. researchgate.netspringernature.com These studies are typically conducted using liver microsomes or hepatocytes from preclinical species like rats and mice. nih.govresearchgate.net

The compound is incubated with the liver preparations, and samples are taken at various time points to measure the concentration of the parent compound. This data is used to calculate parameters like the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). mdpi.com Metabolite identification studies are also performed to determine the chemical structures of the breakdown products, which could be active, inactive, or potentially toxic. researchgate.net

Table 3: Representative In Vitro Metabolic Stability Data in Rat Liver Microsomes

| Parameter | Value | Description |

|---|---|---|

| Half-life (t₁/₂) | Varies (minutes) | The time it takes for the concentration of the compound to be reduced by half. |

| Intrinsic Clearance (Clᵢₙₜ) | Varies (µL/min/mg protein) | A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. |

This table contains representative data and does not reflect actual experimental results for this compound.

Utility as a Chemical Biology Research Probe to Elucidate Biological Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems. escholarship.org Cyclopropene derivatives, which share the strained ring characteristic of cyclopropanamines, have been explored as chemical biology tools. nih.gov An ideal chemical probe is potent, selective, and has a known mechanism of action. escholarship.org

Given the known activity of some cyclopropanamine derivatives as enzyme inhibitors, this compound could potentially be developed as a chemical probe. For instance, if it were found to be a highly selective inhibitor of a particular enzyme, it could be used in cell-based assays to investigate the role of that enzyme in various cellular pathways and disease processes.

Future Directions and Emerging Research Avenues for N 1 Cyclopropylethyl Cyclopropanamine

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of N-(1-Cyclopropylethyl)cyclopropanamine and its derivatives is an area ripe for innovation. While classical methods for creating cyclopropylamines exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. acs.org

One promising direction is the application of modern catalytic systems. For instance, titanocene-catalyzed methodologies have shown success in the diastereoselective cyclopropanation of carboxylic acid derivatives and terminal olefins to produce cyclopropylamines. mdpi.com Adapting such systems for the specific synthesis of this compound could offer a more direct and atom-economical approach compared to traditional multi-step sequences. Further research into modifying the ligand framework of these catalysts could fine-tune their reactivity and selectivity for this particular substrate. mdpi.com

Additionally, exploring enzymatic or chemo-enzymatic routes could provide highly enantioselective methods for producing chiral analogs of this compound. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the amine group make it a valuable intermediate for various chemical transformations. longdom.org Asymmetric synthesis of cyclopropylamine (B47189) derivatives is an active area of research, with methods including carbene transformations, asymmetric catalysis, and ylide formations being developed. researchgate.netresearchgate.net These approaches could be instrumental in accessing specific stereoisomers of the target molecule for pharmacological and biochemical investigations.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Titanocene-Catalyzed Cyclopropanation | High diastereoselectivity, use of readily available starting materials, milder reaction conditions. | Catalyst optimization for the specific substrate, exploring substrate scope with functionalized analogs. |

| Enzymatic/Chemo-enzymatic Synthesis | High enantioselectivity, environmentally friendly reaction conditions. | Identification and engineering of suitable enzymes, process optimization for scalability. |

| Asymmetric Catalysis | Access to specific enantiomers, potential for high catalytic turnover. | Development of novel chiral ligands and catalysts, mechanistic studies to improve selectivity. |

Development of Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

To fully understand the behavior and potential applications of this compound, the development of sophisticated analytical techniques for its detection and characterization is crucial. This is particularly important for trace analysis in complex biological or environmental matrices.

Future research should focus on hyphenated chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Given the volatility of some amines, GC-MS could be a suitable method, potentially enhanced by derivatization to improve chromatographic behavior and detection sensitivity. mdpi.com For less volatile derivatives or for analysis in aqueous environments, LC-MS/MS offers high sensitivity and selectivity. nih.gov The development of specific extraction methods, such as solid-phase microextraction (SPME), could further enhance the detection limits for trace amounts of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. mdpi.com Advanced 2D NMR techniques can provide detailed information about the connectivity and stereochemistry of this compound and its derivatives. researchgate.netnih.govnih.gov Combining experimental NMR data with computational predictions can aid in the definitive assignment of complex structures. mdpi.com

| Analytical Technique | Application | Future Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, identification in complex mixtures. | Development of selective derivatization agents, optimization of chromatographic separation. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace analysis in biological and environmental samples, quantification. | Method development for high-throughput screening, investigation of fragmentation pathways for improved identification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation, stereochemical analysis. | Application of advanced pulse sequences, use of chiral solvating agents for enantiomeric differentiation. mdpi.comnih.gov |

Integration of this compound into Materials Science Research

The unique structural features of cyclopropylamines, including the inherent ring strain and rigidity of the cyclopropane moiety, make them interesting building blocks for novel materials. longdom.org Future research could explore the integration of this compound into various areas of materials science.

One potential application is in the synthesis of specialty polymers. The incorporation of the bulky and rigid dicyclopropyl ethylamine (B1201723) structure into a polymer backbone could lead to materials with unique thermal and mechanical properties. longdom.org For example, it could enhance the glass transition temperature or modify the solubility and processability of polymers.

Furthermore, the amine functionality of this compound could be utilized for surface modification of materials. By grafting this compound onto surfaces, it may be possible to alter properties such as adhesion, wettability, and biocompatibility. The cyclopropyl (B3062369) groups could also serve as reactive handles for further chemical modifications, opening up possibilities for creating functional surfaces and coatings.

| Research Area | Potential Application | Key Focus |

| Specialty Polymers | Development of polymers with enhanced thermal stability and mechanical strength. | Polymerization of monomers containing the this compound moiety, characterization of polymer properties. |

| Surface Modification | Creation of functional surfaces with tailored properties for applications in coatings, adhesives, and biomaterials. | Development of methods for grafting the compound onto various substrates, investigation of the resulting surface characteristics. |

| Functional Materials | Design of materials with specific electronic or optical properties. | Exploration of the impact of the cyclopropyl groups on the electronic structure of conjugated systems. |

Expansion of Non-Clinical Biochemical and Pharmacological Research Applications

Cyclopropane-containing molecules are present in a variety of biologically active compounds, exhibiting a wide range of activities including enzyme inhibition and antimicrobial effects. researchgate.net The unique structure of this compound makes it an interesting candidate for non-clinical biochemical and pharmacological research.

A key area of investigation would be its potential as a biochemical probe. The cyclopropylamine moiety can undergo irreversible ring-opening upon oxidation, a property that has been exploited in the design of probes for studying enzymatic reactions. acs.org this compound could be developed into a tool for investigating the mechanisms of various enzymes, particularly oxidoreductases.

Furthermore, the pharmacological profile of this compound and its analogs warrants exploration. Systematic screening against a panel of biological targets could reveal potential therapeutic applications. nih.gov Given the structural similarities to some existing psychoactive compounds, initial studies could focus on its effects on the central nervous system, while also exploring other potential activities based on the diverse biological roles of cyclopropane derivatives. nih.gov It is important to note that certain cycloalkyl amines have been associated with the formation of reactive metabolites, a factor that would need to be carefully assessed in any pharmacological investigation. nih.gov

| Research Application | Rationale | Future Directions |

| Biochemical Probes | The cyclopropylamine group can act as a mechanism-based inactivator or a reporter of enzymatic oxidation. acs.org | Synthesis of labeled derivatives (e.g., fluorescent, radiolabeled), investigation of interactions with specific enzymes. |

| Pharmacological Profiling | The unique chemical structure may lead to novel biological activities. | In vitro screening against a broad range of receptors and enzymes, followed by in vivo studies to assess physiological effects. nih.gov |

| Metabolic Stability and Safety Assessment | Understanding the metabolic fate is crucial for any potential therapeutic application. | In vitro metabolism studies using liver microsomes, identification of metabolites, and assessment of potential reactive metabolite formation. nih.gov |

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational and experimental methods offers a powerful strategy for accelerating research on this compound. rsc.org Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental design and interpretation of results. nih.govresearchgate.net

Future research should leverage quantum mechanical calculations to predict the molecule's conformational preferences, electronic properties, and reaction mechanisms. mdpi.com For example, Density Functional Theory (DFT) can be used to model potential synthetic pathways and predict the outcomes of catalytic reactions, thereby aiding in the development of more efficient syntheses. researchgate.net

In the context of pharmacological research, molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound to various biological targets. mdpi.com These computational predictions can then be validated through experimental binding assays, creating a synergistic loop of prediction and verification. This combined approach can significantly streamline the process of identifying potential biological activities and understanding the structure-activity relationships of this compound and its derivatives. rsc.org

| Research Area | Computational Approach | Experimental Validation |

| Synthetic Pathway Elucidation | DFT calculations to model reaction energies and transition states. | Experimental synthesis and characterization of products and intermediates. |

| Pharmacological Target Identification | Molecular docking and molecular dynamics simulations to predict binding affinities. | In vitro binding assays and functional assays with purified proteins. |

| Spectroscopic Characterization | Prediction of NMR chemical shifts and other spectroscopic properties. | Comparison with experimental NMR, IR, and mass spectrometry data. |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(1-Cyclopropylethyl)cyclopropanamine?

- Methodological Answer : Synthesis optimization requires precise control of:

-

Temperature : Elevated temperatures (>80°C) may accelerate side reactions, while lower temperatures (<50°C) reduce cyclopropane ring strain .

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution efficiency, while ethers (THF) minimize byproducts .

-

Protective Groups : Tert-butyloxycarbonyl (Boc) groups protect amines during fluorination or nitration steps, ensuring regioselectivity .

-

Reaction Time : Extended reaction times (>24 hours) may degrade sensitive intermediates; monitoring via TLC or HPLC is advised .

Parameter Optimal Range Impact on Yield/Purity Evidence Temperature 50–80°C Prevents ring opening Solvent DMF/THF Balances reactivity/stability Protective Group Boc Ensures amine selectivity

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHN) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

- Infrared (IR) Spectroscopy : Detects N–H stretches (~3300 cm) and cyclopropane C–C vibrations (~1000 cm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation) .

- Spill Management : Absorb spills with inert materials (silica gel) and avoid water to prevent exothermic reactions .

- Storage : Store in airtight containers at –20°C to prevent amine oxidation .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer : Discrepancies in reported IC values or target selectivity often arise from:

- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO) alter ligand-receptor binding. Standardize protocols using WHO guidelines .

- Compound Purity : HPLC-purify samples (>98%) to exclude impurities mimicking activity .

- Structural Analogues : Compare activity of derivatives (e.g., fluorinated vs. non-fluorinated) to isolate pharmacophores .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., lysine-specific demethylase-1) and calculate binding energies (ΔG) .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from PubChem .

Q. How do enantiomers of this compound differ in biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Enantiomer-Specific Assays : Test isolated (R)- and (S)-forms in kinase inhibition assays; report IC values with 95% confidence intervals .

- Circular Dichroism (CD) : Correlate optical activity (ellipticity at 220 nm) with stereospecific binding .

Q. What mechanistic studies elucidate the inhibition of lysine-specific demethylase-1 by this compound?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve co-crystal structures (PDB ID) to identify hydrogen bonds with catalytic JmjC domain residues .

- Site-Directed Mutagenesis : Replace key residues (e.g., K661A) to validate binding site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.